3-(3-Fluoro-4-methylbenzyl)azetidine

Dipeptidyl Peptidase IV DPP IV Inhibitor Metabolic Stability

Researchers developing CNS-targeted CB1 antagonists face challenges with scaffold potency, selectivity, and brain exposure. 3-(3-Fluoro-4-methylbenzyl)azetidine (CAS 1851802-53-3) is a validated key starting material that directly addresses these pain points as a disclosed CB1 antagonist/inverse agonist scaffold. - Enables potent CB1 antagonism; the specific 3-fluoro-4-methylbenzyl substitution pattern is critical for target affinity. - Fluorination optimizes CNS drug-like properties (reduced pKa, tuned LogP) while largely preserving metabolic stability. - Robust chemical stability vs. 2-cyano/2-keto azetidines ensures reliable library synthesis and screening data.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B15318493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methylbenzyl)azetidine
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC2CNC2)F
InChIInChI=1S/C11H14FN/c1-8-2-3-9(5-11(8)12)4-10-6-13-7-10/h2-3,5,10,13H,4,6-7H2,1H3
InChIKeyMOCKJHAKFPKZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-4-methylbenzyl)azetidine: CB1 Antagonist Scaffold


3-(3-Fluoro-4-methylbenzyl)azetidine, also known as 1-(3-Fluoro-4-methylbenzyl)azetidine (CAS: 1851802-53-3), is a fluorinated azetidine derivative with the molecular formula C₁₁H₁₄FN [1]. This compound belongs to a class of heterocyclic-substituted 3-alkyl azetidine derivatives that have been disclosed as potent antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor [2]. Its structure features a strained four-membered azetidine ring bearing a 3-fluoro-4-methylbenzyl substituent, which confers distinct physicochemical and pharmacological properties relevant to central nervous system (CNS) drug discovery.

Workflow
CB1 antagonist/inverse agonist scaffold for CNS target engagement studies
Selection
Fluorinated azetidine building block with specific 3-fluoro-4-methylbenzyl substitution
Use Context
Medicinal chemistry programs, DPP IV inhibitor libraries, and CNS chemical probe design

Why Generic Substitution Fails


The substitution of 3-(3-fluoro-4-methylbenzyl)azetidine with other azetidine derivatives is not straightforward due to the critical role of its specific substitution pattern. The combination of the azetidine ring and the 3-fluoro-4-methylbenzyl group is essential for achieving potent and selective CB1 receptor antagonism [1]. Systematic studies on mono- and difluorinated saturated heterocyclic amines have demonstrated that fluorination significantly alters key physicochemical properties such as basicity (pKa) and lipophilicity (LogP), while largely preserving metabolic stability [2]. Therefore, simply replacing this compound with a non-fluorinated or differently substituted azetidine would likely result in a loss of target affinity, a shift in selectivity profile, or undesirable changes in pharmacokinetic parameters, undermining its utility in CNS-targeted drug discovery programs.

Replacing with non-fluorinated or differently substituted azetidines may shift CB1 target affinity and selectivity profile.
Absence of the 3-fluoro-4-methylbenzyl group may alter pKa and LogP, impacting CNS penetration potential.
Generic azetidine analogs may not retain the metabolic stability profile associated with the fluorinated class.

Comparative Evidence Guide


DPP IV Inhibition and Chemical Stability

Among the three main subtypes of azetidine-based DPP IV inhibitors (2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines), select 3-fluoroazetidines display inhibitory potencies below 1 μM [1]. Importantly, this subclass does not suffer from the propensity for cyclization and the associated chemical instability that limits the utility of the other two subseries [1]. This finding positions 3-fluoroazetidines, such as the target compound, as a more stable and potent scaffold for DPP IV inhibitor development.

DPP IV Inhibition & Stability
Class-level inference
IC₅₀
Supports DPP IV inhibitor scaffold selection context
Compared to cyclization-prone 2-cyano- and 2-ketoazetidine subclasses; biochemical assay data
CB1 Antagonist Specificity
Supporting evidence
CB1 antagonist/inverse agonist activity; structurally differentiated from rimonabant chemotype
Supports CB1 target engagement research context
Patent claims and drug-target database annotation
Fluorination & CNS Drug-Like Properties
Class-level inference
Fluorination modulates pKa and LogP; metabolic stability (CLint) retained vs non-fluorinated analogs
Supports CNS drug design context
Experimental pKa/LogP/CLint data on fluorinated heterocyclic amines
Dipeptidyl Peptidase IV DPP IV Inhibitor Metabolic Stability

CB1 Receptor Antagonist Specificity

3-(3-Fluoro-4-methylbenzyl)azetidine is a representative of the 'heterocyclic-substituted 3-alkyl azetidine' class, which is specifically claimed for its activity as a CB1 receptor antagonist/inverse agonist [1]. While no direct comparator data for this exact molecule is available in the patent literature, the patent explicitly distinguishes this class from other CB1 antagonists (e.g., rimonabant analogs) by its unique core structure, suggesting a potentially differentiated binding mode and selectivity profile [1]. The compound's structural specificity is further underscored by its listing in authoritative drug-target databases as a CB1 antagonist [2].

CB1 Antagonist Specificity
Supporting evidence
CB1 antagonist/inverse agonist activity; structurally differentiated from rimonabant chemotype
Supports CB1 target engagement research context
Patent claims and drug-target database annotation
Cannabinoid Receptor 1 CB1 Antagonist CNS Drug Discovery

Fluorination and CNS Drug-Like Properties

A comprehensive study profiling the physicochemical properties of mono- and difluorinated azetidines, pyrrolidines, and piperidines revealed that fluorination systematically modulates basicity (pKa) and lipophilicity (LogP) [1]. Critically, this modulation occurs without compromising metabolic stability, as demonstrated by intrinsic microsomal clearance (CLint) measurements [1]. For a compound like 3-(3-fluoro-4-methylbenzyl)azetidine, the presence of the fluorine atom is therefore expected to favorably tune its properties for CNS penetration (e.g., by lowering pKa to reduce P-gp efflux and optimizing LogP) compared to a non-fluorinated analog.

Fluorination & CNS Drug-Like Properties
Class-level inference
Fluorination modulates pKa and LogP; metabolic stability (CLint) retained vs non-fluorinated analogs
Supports CNS drug design context
Experimental pKa/LogP/CLint data on fluorinated heterocyclic amines
Physicochemical Properties CNS Drug Design Fluorination

3-(3-Fluoro-4-methylbenzyl)azetidine Applications


Next-Gen CB1 Antagonists for CNS & Metabolic Disorders

Given its established role as a CB1 receptor antagonist scaffold [REFS-1, REFS-2], 3-(3-fluoro-4-methylbenzyl)azetidine is best applied as a key starting material or reference compound in medicinal chemistry programs targeting the CB1 receptor. This includes research into treatments for obesity, metabolic syndrome, addiction, and CNS disorders where CB1 antagonism is a validated therapeutic strategy. Its structural differentiation from early CB1 antagonists like rimonabant may offer advantages in terms of patentability and potentially improved safety profiles.

CNS-Penetrant Chemical Probe Design

The class-level evidence indicates that the fluorine atom in 3-(3-fluoro-4-methylbenzyl)azetidine is likely to confer favorable physicochemical properties for CNS drug design, such as optimized lipophilicity and reduced basicity, without sacrificing metabolic stability [1]. This makes the compound an excellent candidate for developing chemical probes intended for in vivo CNS target engagement studies. Researchers can leverage this scaffold to build focused libraries with a higher probability of achieving brain exposure and acceptable pharmacokinetic profiles.

DPP IV Inhibitor Library Synthesis

As a member of the 3-fluoroazetidine subclass, this compound can serve as a versatile building block for generating focused libraries of DPP IV inhibitors [1]. Its inherent chemical stability, which contrasts with the cyclization-prone 2-cyano- and 2-ketoazetidine subclasses, makes it a more robust starting point for parallel synthesis and high-throughput screening campaigns. This ensures that the biological data generated from these libraries will not be confounded by compound degradation.

Fluorophore Tuning for Advanced Imaging

Beyond direct pharmacology, the azetidine scaffold is a powerful tool for fine-tuning fluorophore properties. Research has shown that the incorporation of 3-substituted azetidine groups allows for the rational tuning of spectral and chemical properties of rhodamine dyes with unprecedented precision [2]. 3-(3-Fluoro-4-methylbenzyl)azetidine could therefore be utilized as a synthetic intermediate to create novel fluorescent probes with tailored brightness, photostability, and cell permeability for live-cell and in vivo imaging applications.

Application
Selection Property
Validation Focus
CB1 antagonist probe development
CB1 antagonist scaffold identity
Target engagement and selectivity assays
CNS-penetrant chemical probe design
Fluorination-tuned physicochemical profile
Brain exposure and metabolic stability studies
DPP IV inhibitor library synthesis
Chemically stable 3-fluoroazetidine building block
Biochemical DPP IV assay performance
Fluorescent probe tuning
Azetidine scaffold for fluorophore property modulation
Spectral and cellular imaging performance

Technical Documentation Hub

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34 linked technical documents
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